molecular formula C7H14F3N B1427954 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine CAS No. 1248988-57-9

1,1,1-Trifluoro-4,4-dimethylpentan-3-amine

Cat. No.: B1427954
CAS No.: 1248988-57-9
M. Wt: 169.19 g/mol
InChI Key: RFKMORYSKRWMRW-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4,4-dimethylpentan-3-amine is a fluorinated organic compound with the molecular formula C7H14F3N. It is characterized by the presence of three fluorine atoms and a tertiary amine group, making it a unique and valuable compound in various fields of research and industry .

Scientific Research Applications

1,1,1-Trifluoro-4,4-dimethylpentan-3-amine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine can be found in the Material Safety Data Sheet (MSDS) . It’s important to refer to this document for detailed safety precautions and hazard information.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the reaction of 4,4-dimethylpentan-3-one with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amides .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine stands out due to its specific combination of trifluoromethyl groups and a tertiary amine. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1,1,1-trifluoro-4,4-dimethylpentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N/c1-6(2,3)5(11)4-7(8,9)10/h5H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKMORYSKRWMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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